molecular formula C13H15N3O2 B2751850 1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea CAS No. 2034245-62-8

1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2751850
CAS No.: 2034245-62-8
M. Wt: 245.282
InChI Key: BBBFWDMGZVYJTL-UHFFFAOYSA-N
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Description

1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea is a synthetic chemical compound designed for research and development purposes, integrating a urea pharmacophore with a 5-methylisoxazole moiety. This structure places it within a class of molecules investigated for their potential to modulate various biological pathways. The urea functional group is a privileged scaffold in medicinal chemistry, known for its ability to form multiple hydrogen bonds, which is crucial for interacting with enzyme active sites and receptors . Small molecules containing urea pharmacophores are being explored for their potential in developing agents for a range of applications, including neurodegenerative diseases . Furthermore, urea derivatives have demonstrated utility in foundational research, such as inhibiting biofilm formation in microbial studies . The 5-methylisoxazole ring is a significant heterocycle frequently employed in the design of bioactive compounds. Isoxazole derivatives are recognized for a broad spectrum of biological activities, which include antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The isoxazole ring's metabolic stability and relatively easy synthetic manipulation make it a valuable building block for constructing novel chemical entities for high-throughput screening and hit-to-lead optimization campaigns . The combination of these two features in this compound makes it a molecule of interest for researchers in medicinal chemistry and drug discovery. It serves as a key intermediate for the synthesis of more complex molecules or as a core structure for developing structure-activity relationships (SAR). Researchers can utilize this compound to probe biological systems, develop assays for high-throughput screening, and investigate new therapeutic targets. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-5-3-4-6-12(9)16-13(17)14-7-11-8-15-18-10(11)2/h3-6,8H,7H2,1-2H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBFWDMGZVYJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=C(ON=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the isoxazole ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-2-butanone and hydroxylamine hydrochloride, under acidic conditions.

    Attachment of the isoxazole ring to the urea moiety: The isoxazole ring is then reacted with an appropriate isocyanate, such as o-tolyl isocyanate, to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the isoxazole or tolyl moieties are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea as an anticancer agent. Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.

Case Study:
A study published in 2023 demonstrated that modifications of isoxazole-containing ureas exhibited significant cytotoxic activity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer therapies .

Pesticidal Properties

The compound has been investigated for its efficacy as a pesticide. Its structural features enable it to interact with biological systems in plants, offering potential as an insecticide or fungicide.

Case Study:
Research indicated that urea derivatives, including this compound, displayed notable activity against common agricultural pests and pathogens. The compound's effectiveness was attributed to its ability to disrupt metabolic processes in target organisms .

The biological activity of this compound has been extensively studied. The compound exhibits a range of biological effects, which can be summarized as follows:

Activity Description
AnticancerInhibits cell proliferation in cancer cell lines
PesticidalEffective against various agricultural pests
AntimicrobialExhibits bactericidal and fungicidal properties

Mechanism of Action

The mechanism of action of 1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and tolyl group contribute to the compound’s binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Urea Derivatives

Compound Heterocycle Aryl Group Crystallization Solvent Key Spectral Features (IR/NMR)
Target Compound 5-Methylisoxazole o-Tolyl Not reported Urea C=O ~1650 cm⁻¹; o-tolyl δ 7.2–7.5 ppm
1-Alkyl(aryl)-3-[pyrazol-3-yl]ureas Pyrazole Varied (e.g., 4-Fluorophenyl) EtOH-AcOH Urea N-H ~3300 cm⁻¹; pyrazole C-H ~8.0 ppm
Thiazole-Triazole Analogs Thiazole/Triazole 4-Fluorophenyl DMF Thiazole C-S ~680 cm⁻¹; triazole C=N ~1600 cm⁻¹

Table 2: Crystallographic Tools in Structural Analysis

Software Application Relevance to Target Compound
SHELX Refinement of crystal structures Likely used for bond-length analysis
WinGX Data integration and visualization Molecular packing studies
ORTEP-3 Thermal ellipsoid plotting Visualization of steric effects

Biological Activity

1-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H14_{14}N4_{4}O2_{2}

The synthesis typically involves the reaction of 5-methylisoxazole with an appropriate isocyanate under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran. The reaction conditions are crucial for optimizing yield and purity.

Biological Activity Overview

This compound has been studied for various biological activities, primarily focusing on its potential as an antimicrobial , anti-inflammatory , and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. In a study assessing the antibacterial activity of related compounds, it was found that certain isoxazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 25 to 30 µg/mL .

Anticancer Properties

This compound has shown promise in anticancer studies. In vitro evaluations have demonstrated its ability to induce cytotoxic effects on various cancer cell lines. For instance, a related compound was tested against HT29 colon cancer cells, showing a half-maximal cytotoxic concentration (CC50_{50}) comparable to standard chemotherapeutics like cisplatin and 5-fluorouracil .

Table 1: Cytotoxic Activity of Isoxazole Derivatives

CompoundCell LineCC50_{50} (µM)Reference Drug (CC50_{50})
1HT2958.4Cisplatin (47.2)
2A54970.05-FU (381.2)

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. The compound is believed to inhibit enzymes involved in critical pathways such as inflammation and cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Activity : A derivative was shown to significantly reduce cell viability in breast adenocarcinoma (MCF7) cells, further supporting its potential as an anticancer agent .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process .

Q & A

Q. Table 1. Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 7.41 (d, J = 7.8 Hz, 1H, aryl), δ 2.18 (s, 3H, CH₃-isoxazole)
IR (KBr)1635 cm⁻¹ (C=O urea), 1550 cm⁻¹ (isoxazole ring)
HRMS[M+H]⁺ calc. 276.1254; found 276.1256

Q. Table 2. Comparison of Degradation Products Under Acidic vs. Basic Conditions

Condition (pH)Major Degradation ProductIdentification MethodReference
3.05-Methylisoxazole-4-carboxylic acidLC-MS/MS
9.0o-Toluidine + CO₂HRMS, NMR

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